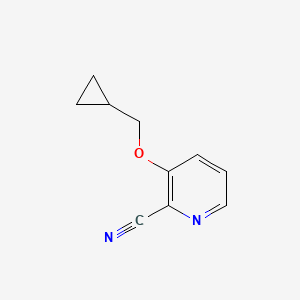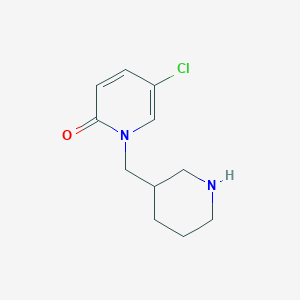
5-氯-1-(哌啶-3-基甲基)吡啶-2(1H)-酮
描述
5-Chloro-1-(piperidin-3-ylmethyl)pyridin-2(1H)-one, also known as 5-chloro-3-methylpyridin-2-one, is an organochlorine compound that has been used in a variety of scientific research applications. This compound is a colorless solid that is slightly soluble in water, and is commonly used in drug synthesis, analytical chemistry, and biochemistry. It has been found to have several biochemical and physiological effects, and is often used as a catalyst in various lab experiments.
科学研究应用
选择性5-羟色胺受体激动剂
对吡啶甲基胺衍生物的研究,包括与“5-氯-1-(哌啶-3-基甲基)吡啶-2(1H)-酮”结构相关的化合物,显示出在选择性5-羟色胺(5-HT1A)受体激动剂开发中的潜力。这些化合物在口服生物利用度和强效、持久的激动剂活性方面表现出潜力,表明它们在抗抑郁疗法中的潜在用途。对这些分子的修饰,如引入氟原子,已发现可增强它们的口服活性和对5-HT1A受体的亲和力,在动物模型中显示出明显的抗抑郁潜力(Vacher et al., 1999)。
吡啶衍生物的合成
相关吡啶衍生物的合成,如2-氯-4-(哌啶-1-基甲基)吡啶,突显了这些化合物作为药物合成中间体的重要性。这些方法通常涉及氯化和缩合反应,展示了这些化合物在合成更复杂分子,包括潜在治疗剂,中的实用性(Shen Li, 2012)。
光谱和量子力学研究
对类似化合物的光谱性质和量子力学研究的调查,如5-氧代-1-苯基-4-(哌啶-1-基甲基)吡咯烷-3-羧酸,提供了关于它们电子结构和潜在反应性的见解。这些研究涉及高级技术,如FT-IR、NMR和UV光谱学,以及量子化学方法,以了解影响它们生物活性和化学反应性的分子性质(Devi et al., 2020)。
神经病理性疼痛的镇痛潜力
与“5-氯-1-(哌啶-3-基甲基)吡啶-2(1H)-酮”结构相关的化合物在慢性伤害性和神经病理性疼痛模型中显示出显著的镇痛潜力。这些化合物通过高效的5-HT1A受体激活与长期镇痛和对病理性疼痛的治疗样作用相关联,为它们在疼痛管理中的潜在治疗应用提供了见解(Colpaert et al., 2004)。
属性
IUPAC Name |
5-chloro-1-(piperidin-3-ylmethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-3-4-11(15)14(8-10)7-9-2-1-5-13-6-9/h3-4,8-9,13H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRCRHMVCIQRRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=C(C=CC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(piperidin-3-ylmethyl)pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



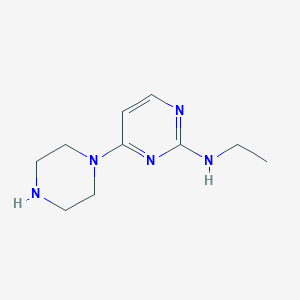
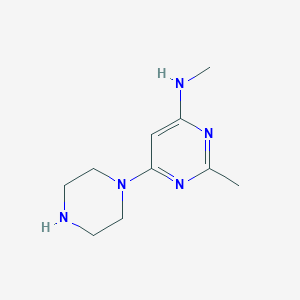
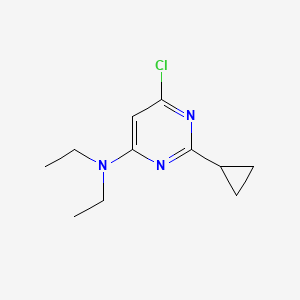
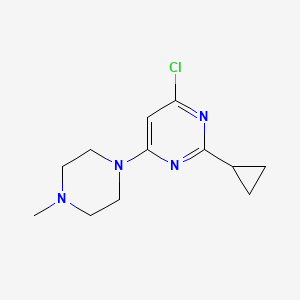
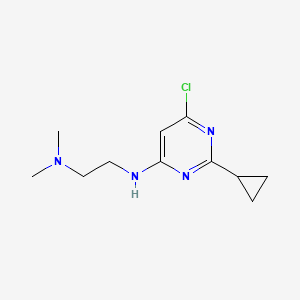
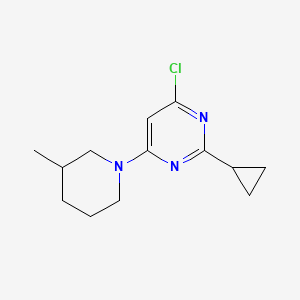
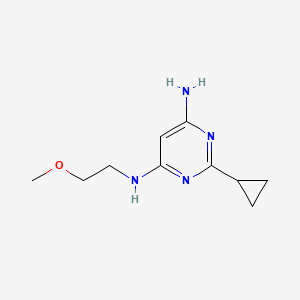
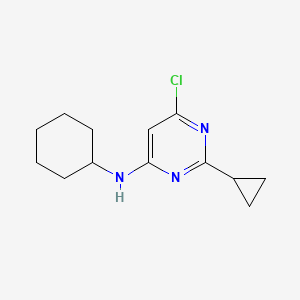
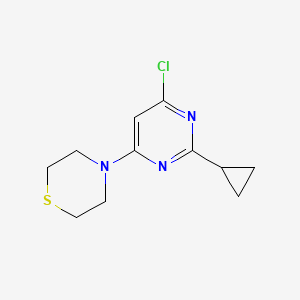
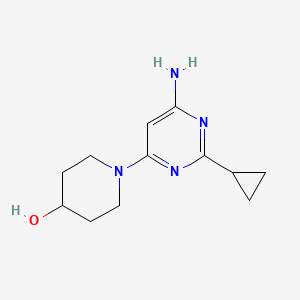
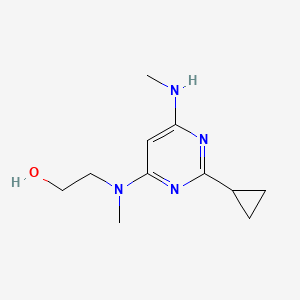
![(pentan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1470811.png)
